molecular formula C5H8N2 B1585409 3-(Dimethylamino)acrylonitrile CAS No. 2407-68-3

3-(Dimethylamino)acrylonitrile

Cat. No. B1585409
CAS RN: 2407-68-3
M. Wt: 96.13 g/mol
InChI Key: ZKKBIZXAEDFPNL-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)acrylonitrile” is a chemical compound with the molecular formula C5H8N2. It has a molecular weight of 96.13 . It is also known by other names such as “3-(dimethylamino)prop-2-enenitrile” and "trans-dimethylamino acrylonitrile" .


Molecular Structure Analysis

The molecular structure of “3-(Dimethylamino)acrylonitrile” can be represented as (CH3)2NCH=CHCN . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“3-(Dimethylamino)acrylonitrile” is a liquid with a density of 0.878 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.533 (lit.) . The boiling point is 76-80 °C/0.3 mmHg (lit.) .

Scientific Research Applications

Vestibular Toxicity Research

3-(Dimethylamino)acrylonitrile has been investigated for vestibular toxicity in mice through CYP2E1-mediated metabolism. This research is crucial for understanding the potential side effects of chemicals on the vestibular system, which is responsible for balance and spatial orientation .

Copolymerization in Polymer Chemistry

This compound is used in the copolymerization of amine-containing monomers, which is significant in creating polymers with specific properties for industrial applications. The study of its behavior in copolymerization can lead to advancements in materials science .

Chemical Properties and Safety Information

It’s essential to understand the physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information for safe handling and application in various fields .

Dyeing Polyester Materials

In textile research, 3-(Dimethylamino)acrylonitrile derivatives have been employed as disperse dyes for dyeing polyester materials, which is an important application in the textile industry .

Atom Transfer Radical Polymerization (ATRP)

The compound plays a role in tandem catalysis of ATRP, a method used to make block copolymers. This application is significant in the field of polymer chemistry where precise control over polymer structure is desired .

Synthesis of Novel Compounds

It has been used in the synthesis of novel 3-heteroarylindoles and condensed meridianine analogs, which are important for medicinal chemistry and drug development .

Safety And Hazards

“3-(Dimethylamino)acrylonitrile” is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Eye irritation, Category 2 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

(E)-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKBIZXAEDFPNL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878800
Record name 3-Dimethylaminoacrylonitrile
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)acrylonitrile

CAS RN

35520-41-3, 2407-68-3
Record name (E)-3-(Dimethylamino)-2-propenenitrile
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Record name 2407-68-3
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Record name 3-Dimethylaminoacrylonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)acrylonitrile
Source European Chemicals Agency (ECHA)
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Record name trans-3-(Dimethylamino)acrylonitrile
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Record name (E)-3-(Dimethylamino)-2-propenenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of reactions has 3-(Dimethylamino)acrylonitrile been shown to undergo?

A1: 3-(Dimethylamino)acrylonitrile has demonstrated versatility as a reagent in various organic reactions. For example, it can react with 1,3-cyclohexanedione derivatives to form tetrahydroquinolinone derivatives, highlighting its potential in constructing heterocyclic systems. [] Additionally, it has been successfully employed in the synthesis of Neratinib, an irreversible tyrosine kinase inhibitor. In this multi-step synthesis, 3-(Dimethylamino)acrylonitrile plays a crucial role by reacting with a quinoline derivative, leading to the formation of a key intermediate. [] Furthermore, research indicates its utility in synthesizing heteroaryl-substituted enamines, which can then be converted to valuable building blocks such as heteroaryl-substituted acetaldoximes and acetonitriles. []

Q2: Are there any specific reaction conditions that have been found to be particularly effective when using 3-(Dimethylamino)acrylonitrile?

A2: Yes, several studies have optimized reaction conditions for reactions involving 3-(Dimethylamino)acrylonitrile. In the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, researchers found that using a 1:1.5:2 molar ratio of 3-(Dimethylamino)acrylonitrile, trifluoroacetyl chloride, and triethylamine (TEA) respectively during an acylation reaction resulted in a significantly improved yield of 78.6%. [] This highlights the importance of carefully controlling stoichiometry when working with this compound.

Q3: Has 3-(Dimethylamino)acrylonitrile been utilized in the synthesis of any pharmaceutically relevant compounds?

A3: Yes, 3-(Dimethylamino)acrylonitrile has proven valuable in the synthesis of Neratinib. [] Neratinib is a potent and irreversible tyrosine kinase inhibitor with clinical applications in treating HER2-positive breast cancer. This highlights the potential of 3-(Dimethylamino)acrylonitrile as a building block for creating compounds with therapeutic value.

Q4: Are there alternative synthetic routes or substitutes available for reactions involving 3-(Dimethylamino)acrylonitrile?

A4: While 3-(Dimethylamino)acrylonitrile offers unique reactivity, exploring alternative synthetic routes and substitutes is crucial for optimizing reaction efficiency and cost-effectiveness. For instance, in the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, researchers successfully replaced phosgene with trifluoroacetyl chloride as an acylating agent, resulting in a safer and more practical approach. []

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